molecular formula C25H17NO4S B3009839 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate CAS No. 384361-21-1

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Cat. No.: B3009839
CAS No.: 384361-21-1
M. Wt: 427.47
InChI Key: ANRHJKCRNJDKKH-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a complex organic compound that features a combination of benzothiazole, chromenone, and benzoate moieties

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent inhibition againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

For instance, they can inhibit the activity of the target enzyme, disrupting the biosynthesis of essential components of the bacterial cell wall . This results in the inhibition of bacterial growth and survival.

Biochemical Pathways

The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that DprE1 is a key enzyme in this pathway . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall. This disruption can lead to the death of the bacteria.

Result of Action

The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound can potentially kill the bacteria, thereby exerting its anti-tubercular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate typically involves multi-step reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the synthesis of the chromenone structure, and finally, the esterification with 2-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is unique due to its combination of benzothiazole, chromenone, and benzoate moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that are not observed in simpler analogs.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO4S/c1-14-7-3-4-8-16(14)25(28)30-20-12-11-17-22(27)18(13-29-23(17)15(20)2)24-26-19-9-5-6-10-21(19)31-24/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHJKCRNJDKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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